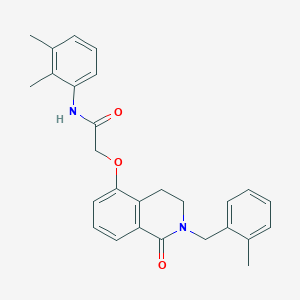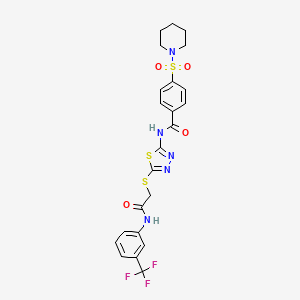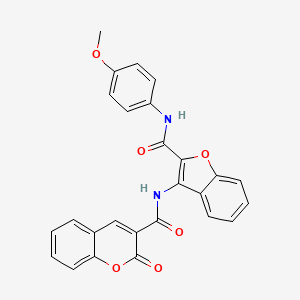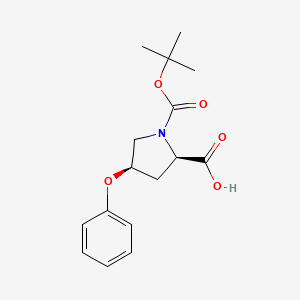
1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide, also known as DTTZ or compound 1, is a small molecule inhibitor that has been widely used in scientific research applications. It was initially developed as a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis. In recent years, DTTZ has been found to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
科学的研究の応用
Synthesis and Structural Analysis
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which is structurally related to 1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide, was synthesized and its crystal structure was determined, highlighting the utility of these compounds in structural chemistry and materials science (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Activity
- Various pyrazole-1-carboxamide derivatives have been synthesized and tested for their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).
- N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, another related compound, showed antibacterial, antifungal, and anticancer activities, suggesting a broad spectrum of biological applications for these molecules (Senthilkumar et al., 2021).
Pesticidal and Herbicidal Applications
- Pyrazole-4-carboxamide derivatives have been studied for their herbicidal activity, with certain derivatives showing promising results as potential herbicides (Ohno et al., 2004).
- Novel pyrazole carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities, underlining their potential in agricultural applications (Zhu et al., 2014).
Synthesis and Optimization Techniques
- Studies on the synthesis of similar pyrazole amides, using microwave-assisted methods, highlight efficient production techniques that could be applied to the synthesis of this compound, improving yield and purity (Hu et al., 2011).
Potential Antiviral Activity
- Some derivatives of pyrazole carboxamides have been designed and synthesized to exhibit inactivation effects against Tobacco Mosaic Virus (TMV), suggesting possible antiviral applications (Zhang et al., 2012).
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-14(18-15(21)17-12-4-2-1-3-5-12)11-8-16-19(9-11)13-6-7-24(22,23)10-13/h1-5,8-9,13H,6-7,10H2,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQRSTGECHGKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)NC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)


![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)


![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)